molecular formula C17H14F2N4O4S B2474136 2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 903347-71-7

2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2474136
CAS RN: 903347-71-7
M. Wt: 408.38
InChI Key: XNNPLTHDPLJVNM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, and a benzamide group . It is a product offered by Benchchem for research purposes.


Synthesis Analysis

The synthesis of this compound likely involves several steps, including the formation of the furan ring, the oxadiazole ring, and the attachment of the benzamide group. The furan ring could potentially be synthesized via a Paal-Knorr Furan Synthesis . The oxadiazole ring might be formed through a cyclization reaction . The benzamide group could be derived from 2,6-difluorobenzoic acid .

Scientific Research Applications

Antiplasmodial Activity

Research involving similar compounds with furazan-3-amine and benzamide structures has been conducted to explore their potential against various strains of Plasmodium falciparum. These studies indicate that specific acyl derivatives exhibit promising antiplasmodial activity, which is crucial for malaria treatment research. The activity appears to be strongly influenced by the nature of the acyl moiety, highlighting the importance of structural modifications for enhanced efficacy (Hermann et al., 2021).

Antimicrobial and Antibacterial Properties

Compounds incorporating the 1,3,4-oxadiazole structure have shown antimicrobial and antibacterial properties. These findings are significant for the development of new antibiotics and antimicrobial agents, which are critically needed due to the rising resistance against existing drugs. The structure-activity relationships revealed through these studies can guide the design of more effective antimicrobial compounds (El-Shehry, El‐Hag, & Ewies, 2020).

Anti-Inflammatory and Anti-Cancer Agents

Another area of research focuses on the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides for their potential use as anti-inflammatory and anti-cancer agents. These studies underscore the versatility of oxadiazole derivatives in medicinal chemistry, offering insights into their mechanisms of action and therapeutic potential (Gangapuram & Redda, 2009).

Enzyme Inhibition

Research has also extended into the synthesis of new N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2"-sulfanyl acetamide to explore their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). These findings are particularly relevant for the development of treatments for diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role (Siddiqui et al., 2013).

Material Science Applications

Beyond biomedical research, compounds with benzamide and oxadiazole structures have been explored for their potential in material science, such as the development of novel polyimides with pendent fluorene moieties. These materials exhibit good thermal stability and solubility in common organic solvents, making them suitable for advanced technological applications, including electronics and photonics (Rafiee & Golriz, 2014).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems in a variety of ways depending on its structure and functional groups .

properties

IUPAC Name

2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O4S/c18-11-4-1-5-12(19)15(11)16(25)21-8-14-22-23-17(27-14)28-9-13(24)20-7-10-3-2-6-26-10/h1-6H,7-9H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNPLTHDPLJVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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